molecular formula C7H12O2 B13906250 3-Ethoxy-2-methylcyclobutan-1-one

3-Ethoxy-2-methylcyclobutan-1-one

Cat. No.: B13906250
M. Wt: 128.17 g/mol
InChI Key: ZIFOLMFMBZRDLS-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylcyclobutan-1-one is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a cyclobutanone ring substituted with an ethoxy group at the third position and a methyl group at the second position

Preparation Methods

The synthesis of 3-Ethoxy-2-methylcyclobutan-1-one involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of ethyl 2-bromo-2-methylpropanoate and sodium ethoxide, followed by cyclization to form the cyclobutanone ring . Industrial production methods may vary, but they typically involve similar principles of cyclization and substitution reactions.

Chemical Reactions Analysis

3-Ethoxy-2-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-2-methylcyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Ethoxy-2-methylcyclobutan-1-one exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

3-Ethoxy-2-methylcyclobutan-1-one can be compared with other cyclobutanone derivatives, such as:

    3-Methoxy-2-methylcyclobutan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethyl-3-methylcyclobutan-1-one: Similar structure but with an ethyl group at the second position instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-ethoxy-2-methylcyclobutan-1-one

InChI

InChI=1S/C7H12O2/c1-3-9-7-4-6(8)5(7)2/h5,7H,3-4H2,1-2H3

InChI Key

ZIFOLMFMBZRDLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)C1C

Origin of Product

United States

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